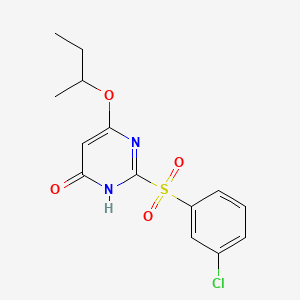
2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(thiazol-2-yl)quinoxalin-6-amine is a heterocyclic compound that features a quinoxaline core substituted with thiazole groups at the 2 and 3 positions, and an amine group at the 6 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di(thiazol-2-yl)quinoxalin-6-amine typically involves the condensation of o-phenylenediamine with thiazole-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The amine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to improve yield and purity. Continuous flow synthesis and other advanced techniques may also be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di(thiazol-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or on the thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, amines, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties, particularly against hepatitis C virus.
Wirkmechanismus
The mechanism of action of 2,3-di(thiazol-2-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2,3-Di(thiazol-2-yl)quinoxalin-6-amine can be compared with other similar compounds, such as:
2,3-Diphenylquinoxaline: Lacks the thiazole rings and amine group, resulting in different chemical and biological properties.
2,3-Di(thiazol-2-yl)pyrido[2,3-b]pyrazine: Contains a pyridine ring instead of a quinoxaline ring, leading to variations in electronic and steric effects.
The uniqueness of 2,3-di(thiazol-2-yl)quinoxalin-6-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Eigenschaften
CAS-Nummer |
832080-78-1 |
|---|---|
Molekularformel |
C14H9N5S2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2,3-bis(1,3-thiazol-2-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C14H9N5S2/c15-8-1-2-9-10(7-8)19-12(14-17-4-6-21-14)11(18-9)13-16-3-5-20-13/h1-7H,15H2 |
InChI-Schlüssel |
IUKPZRHLACDEDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)N=C(C(=N2)C3=NC=CS3)C4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)










![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)


